Cas no 149732-36-5 (4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)

4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride is a halogenated benzothiophene derivative with a carboximidamide functional group, rendered as its hydrochloride salt for enhanced stability and solubility. This compound is particularly valuable in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules, including kinase inhibitors and antimicrobial agents. The iodine substituent at the 4-position offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. The hydrochloride form ensures improved handling and storage characteristics. Its structural features make it a useful scaffold for developing targeted therapeutics, particularly in oncology and infectious disease research.
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride structure
149732-36-5 structure
商品名:4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
CAS番号:149732-36-5
MF:C9H8ClIN2S
メガワット:338.6
MDL:MFCD00924514
CID:1321569
PubChem ID:9797957

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 化学的及び物理的性質

名前と識別子

    • SureCN9431849
    • CTK8E9430
    • 4-Iodo-benzo[b]thiophene-2-carboxamidine, HCl
    • 4-iodobenzo[b]thiophene-2-carboxamidine hydrochloride
    • CHEMBL2206679
    • uPA Inhibitor
    • 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
    • 4-iodo-1-benzothiophene-2-carboximidamide
    • hydrochloride
    • Benzo[b]thiophene-2-carboximidamide, 4-iodo-, monohydrochloride
    • B 428
    • Benzo[b]thiophene-2-carboximidamide, 4-iodo-, hydrochloride (1:1)
    • DTXSID20430901
    • 149732-36-5
    • 4-iodine-benzo(b)thiophene-2-carboxamidine hydrochloride
    • SCHEMBL9431849
    • J-008616
    • AKOS028113170
    • 4-iodine-benzo(b)thiophene-2-carboxamidine
    • DA-39318
    • C9H8ClIN2S
    • 4-iodo-1-benzothiophene-2-carboximidamide;hydrochloride
    • B428
    • 4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
    • MDL: MFCD00924514
    • インチ: 1S/C9H7IN2S.ClH/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12;/h1-4H,(H3,11,12);1H
    • InChIKey: LSGFKADNXDPWBF-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=CC2SC(C(N)=N)=CC1=2.Cl

計算された属性

  • せいみつぶんしりょう: 337.91414g/mol
  • どういたいしつりょう: 337.91414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AA74935-2.5g
Benzo[b]thiophene-2-carboximidamide, 4-iodo-, hydrochloride (1:1)
149732-36-5 97%
2.5g
$1800.00 2024-04-20
eNovation Chemicals LLC
Y0990569-500mg
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
149732-36-5 95%
500mg
$800 2025-02-26
eNovation Chemicals LLC
Y0990569-500mg
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
149732-36-5 95%
500mg
$800 2024-08-02
SHENG KE LU SI SHENG WU JI SHU
sc-356184-5 mg
uPA Inhibitor,
149732-36-5
5mg
¥2,256.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-356184-5mg
uPA Inhibitor,
149732-36-5
5mg
¥2256.00 2023-09-05
eNovation Chemicals LLC
Y0990569-500mg
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
149732-36-5 95%
500mg
$800 2025-02-27

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride 関連文献

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochlorideに関する追加情報

4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride: A Comprehensive Overview

The compound with CAS No. 149732-36-5, commonly referred to as 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride, is a highly specialized organic material that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The benzothiophene core, combined with the iodo substituent and the carboximide functionality, makes it a versatile molecule with intriguing electronic and optical properties.

Recent studies have highlighted the importance of benzothiophene derivatives in the design of novel pharmaceutical agents. The 4-iodo substitution on the benzothiophene ring is particularly significant, as it enhances the molecule's ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Furthermore, the carboximide hydrochloride moiety contributes to the compound's solubility and stability, which are critical factors in drug delivery systems.

One of the most exciting developments involving this compound is its role in the synthesis of advanced materials for optoelectronic devices. Researchers have demonstrated that derivatives of 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride can be used to create highly efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to absorb and emit light across a broad spectrum makes it an ideal candidate for these applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent cyclization reactions. The use of iodine as a substituent plays a crucial role in facilitating these reactions, ensuring high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.

The pharmacological properties of 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride are another area of active research. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, which could pave the way for its use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, its ability to modulate cellular signaling pathways makes it a promising lead compound for drug discovery.

From a structural standpoint, the molecule's benzothiophene framework provides a rigid yet flexible platform for further functionalization. The presence of an iodine atom at the 4-position introduces steric hindrance and electronic effects that can be exploited to fine-tune the molecule's properties. This versatility has led to its widespread use as a building block in medicinal chemistry.

It is also worth noting that this compound has been extensively studied for its potential in nanotechnology applications. Its ability to self-assemble into ordered nanostructures has been leveraged in the development of novel sensors and diagnostic tools. These findings underscore the interdisciplinary nature of research involving 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride, bridging gaps between organic chemistry, materials science, and biotechnology.

In conclusion, 4-Iodo-1-Benzothiophene-2-CarboxiMidaMide Hydrochloride (CAS No. 149732-36-5) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern science and technology.

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